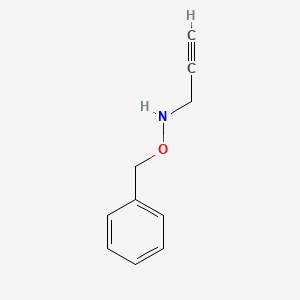

(benzyloxy)(prop-2-yn-1-yl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(benzyloxy)(prop-2-yn-1-yl)amine, also known as {[(2-propynylamino)oxy]methyl}benzene, is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . This compound is characterized by the presence of a benzyloxy group and a prop-2-yn-1-ylamine group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (benzyloxy)(prop-2-yn-1-yl)amine typically involves the reaction of benzyl alcohol with propargylamine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of propargylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

(benzyloxy)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The benzyloxy and prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can produce different amine compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the prominent applications of (benzyloxy)(prop-2-yn-1-yl)amine is in the development of pharmaceutical agents. Research indicates that compounds containing this moiety can act as inhibitors for critical biological targets, including cyclin-dependent kinases (CDKs). Such inhibitors are vital in cancer therapy, particularly in targeting glioblastoma and other malignancies .

Case Study: Inhibition of CDK2

- Objective: To evaluate the efficacy of this compound derivatives in inhibiting CDK2.

- Method: Synthesis of bifunctional compounds containing this structure, followed by biological assays to measure inhibition rates.

- Results: Several derivatives showed significant inhibitory activity against CDK2, suggesting potential for further development into therapeutic agents .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique alkyne functionality allows for various coupling reactions, including Sonogashira and alkyne metathesis, facilitating the construction of complex molecular architectures.

Data Table: Reaction Outcomes Using this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, base | 85 | |

| Alkyne Metathesis | Ru catalyst | 78 | |

| Hydroamination | Ir catalyst | 70 |

Research has shown that this compound exhibits antioxidant properties, making it a candidate for treating age-related diseases linked to oxidative stress. Studies have indicated that compounds with similar structures can mitigate reactive oxygen species (ROS), thus providing protective effects against cellular damage .

Mecanismo De Acción

The mechanism of action of (benzyloxy)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with various cellular components, leading to different biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(benzyloxy)(prop-2-yn-1-yl)amine is unique due to its specific combination of benzyloxy and prop-2-yn-1-ylamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Actividad Biológica

(b) (benzyloxy)(prop-2-yn-1-yl)amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and implications for therapeutic applications.

(b) this compound, with the chemical formula C11H13N1O1, is characterized by the presence of a benzyloxy group and a propargyl amine structure. The compound's structure can be detailed as follows:

| Property | Value |

|---|---|

| Molecular Weight | 175.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In a study evaluating compounds similar to this compound, it was found that related compounds exhibited significant inhibition against AChE and BuChE:

| Enzyme | IC50 Value |

|---|---|

| AChE | 1.57 μM |

| BuChE | 0.43 μM |

| MAO-A | 2.30 μM |

| MAO-B | 4.75 μM |

These findings suggest that the compound may possess dual-targeting capabilities, which could be beneficial for treating cognitive impairments associated with Alzheimer's disease .

Neuroprotective Effects

In vivo studies demonstrated that compounds with structural similarities to this compound improved cognitive function in animal models with scopolamine-induced memory impairment. The results indicated that these compounds could cross the blood-brain barrier effectively, enhancing their potential therapeutic applications .

Toxicity Assessment

Toxicity evaluations revealed that this compound and its analogs exhibited low toxicity profiles in cell lines such as PC12 and BV-2 cells. Furthermore, no acute toxicity was observed in mice at doses up to 2500 mg/kg, indicating a favorable safety margin for further development .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that modifications to the benzyloxy and propargyl groups can significantly influence biological activity. For instance, variations in substituents on the aromatic ring or alterations in the alkyne moiety can enhance or diminish enzyme inhibitory effects .

Case Studies

Several case studies have illustrated the therapeutic potential of similar compounds:

- Cognitive Enhancement : A study involving a compound structurally related to this compound showed significant improvements in memory retention in aged rats when administered prior to cognitive tasks.

- Neuroprotection in Alzheimer's Models : Another investigation documented that treatment with related compounds resulted in reduced amyloid-beta accumulation and improved synaptic function in transgenic mouse models of Alzheimer's disease.

Propiedades

IUPAC Name |

N-phenylmethoxyprop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-8-11-12-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPMXTWHZGCBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNOCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.